molecular formula C5H10N2O2 B12881195 (S)-1-Hydroxypyrrolidine-2-carboxamide

(S)-1-Hydroxypyrrolidine-2-carboxamide

Cat. No.: B12881195
M. Wt: 130.15 g/mol
InChI Key: BFZPYNZHHWFLFR-BYPYZUCNSA-N
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Description

(S)-1-Hydroxypyrrolidine-2-carboxamide is a chiral compound with significant potential in various scientific fields. This compound is characterized by its hydroxyl group attached to the pyrrolidine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Hydroxypyrrolidine-2-carboxamide typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method is the reduction of (S)-1-Pyrrolidine-2-carboxylic acid using a reducing agent such as sodium borohydride in the presence of a suitable solvent like methanol. The reaction is carried out under controlled temperature and pH conditions to achieve high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: (S)-1-Hydroxypyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed:

    Oxidation: Formation of (S)-1-Pyrrolidine-2-carboxylic acid.

    Reduction: Formation of (S)-1-Aminopyrrolidine-2-carboxamide.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-1-Hydroxypyrrolidine-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific chiral properties.

Mechanism of Action

The mechanism of action of (S)-1-Hydroxypyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. Additionally, the chiral nature of the compound allows for selective interactions with biological molecules, enhancing its specificity and efficacy.

Comparison with Similar Compounds

  • ®-1-Hydroxypyrrolidine-2-carboxamide
  • (S)-1-Pyrrolidine-2-carboxylic acid
  • (S)-1-Aminopyrrolidine-2-carboxamide

Comparison: (S)-1-Hydroxypyrrolidine-2-carboxamide is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to its enantiomer ®-1-Hydroxypyrrolidine-2-carboxamide, the (S)-isomer may exhibit different reactivity and selectivity in biochemical assays. Additionally, its hydroxyl group differentiates it from (S)-1-Pyrrolidine-2-carboxylic acid and (S)-1-Aminopyrrolidine-2-carboxamide, providing unique opportunities for chemical modifications and applications.

Properties

Molecular Formula

C5H10N2O2

Molecular Weight

130.15 g/mol

IUPAC Name

(2S)-1-hydroxypyrrolidine-2-carboxamide

InChI

InChI=1S/C5H10N2O2/c6-5(8)4-2-1-3-7(4)9/h4,9H,1-3H2,(H2,6,8)/t4-/m0/s1

InChI Key

BFZPYNZHHWFLFR-BYPYZUCNSA-N

Isomeric SMILES

C1C[C@H](N(C1)O)C(=O)N

Canonical SMILES

C1CC(N(C1)O)C(=O)N

Origin of Product

United States

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